molecular formula C20H14F3N3O2S B2780074 N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 429646-81-1

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2780074
CAS No.: 429646-81-1
M. Wt: 417.41
InChI Key: YDSUVQIHQGJHLB-UHFFFAOYSA-N
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Description

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of heterocyclic and aromatic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2S/c21-20(22,23)15-6-4-8-17(12-15)29(27,28)25-16-7-3-5-14(11-16)18-13-26-10-2-1-9-19(26)24-18/h1-13,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSUVQIHQGJHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction between an imidazo[1,2-a]pyridine derivative and a benzenesulfonamide derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and may have similar biological activities.

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide moiety and may have similar chemical properties.

Uniqueness

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of its heterocyclic and aromatic structures, as well as the presence of the trifluoromethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability. The sulfonamide group contributes to its pharmacological profile by influencing solubility and interaction with biological targets.

Research indicates that compounds containing imidazo[1,2-a]pyridine structures often exhibit activity through:

  • Inhibition of Enzymatic Pathways : Many derivatives inhibit specific enzymes involved in disease processes, such as kinases related to inflammatory responses.
  • Receptor Modulation : Some compounds interact with receptors linked to various signaling pathways, including those involved in cancer progression and autoimmune diseases.

Anticancer Activity

Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, the imidazo[1,2-a]pyridine derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.0
MCF-7 (Breast Cancer)10.0
HeLa (Cervical Cancer)8.5

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS). These pathways are critical in the inflammatory response.

CompoundCOX Inhibition (%)iNOS Inhibition (%)Reference
N-(3-{imidazo...8575
Standard Drug (Indomethacin)9080

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against both bacterial and fungal strains. Testing against common pathogens has yielded promising results.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus20
Escherichia coli15
Candida albicans25

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • Imidazo[1,2-a]pyridine Core : Essential for anticancer and anti-inflammatory activities.
  • Trifluoromethyl Group : Enhances potency and selectivity towards target enzymes.
  • Sulfonamide Functionality : Contributes to solubility and biological interactions.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, a series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for their anticancer properties. Among them, this compound demonstrated significant cytotoxicity against A549 cells with an IC50 value of 5 µM. This study highlights the potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory mechanisms of this class of compounds. The results indicated that treatment with this compound resulted in a marked reduction in COX-2 expression in RAW264.7 macrophages, suggesting a promising avenue for treating inflammatory diseases .

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